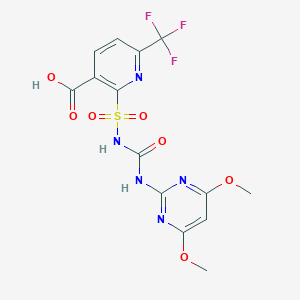

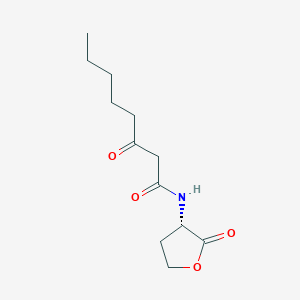

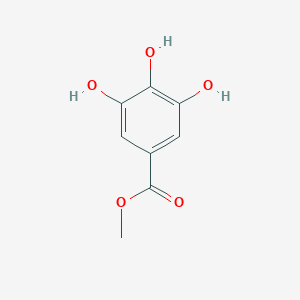

S-(N-Hydroxy-N-methylcarbamoyl)glutathione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

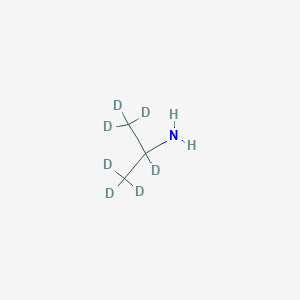

S-(N-Hydroxy-N-methylcarbamoyl)glutathione, also known as MG-H1, is a biomarker of oxidative stress and inflammation. It is a product of non-enzymatic glycation of proteins and is formed by the reaction between reducing sugars and amino groups of proteins. MG-H1 is a highly reactive molecule that can cause damage to cells and tissues and has been implicated in several diseases, including diabetes, cancer, and Alzheimer's disease.

Mecanismo De Acción

S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a highly reactive molecule that can cause damage to cells and tissues by forming covalent bonds with proteins and altering their structure and function. S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also induce oxidative stress by generating reactive oxygen species (ROS) and activating pro-inflammatory pathways. The exact mechanism of action of S-(N-Hydroxy-N-methylcarbamoyl)glutathione is not fully understood, but it is believed to contribute to the pathogenesis of various diseases by promoting inflammation, oxidative stress, and tissue damage.

Efectos Bioquímicos Y Fisiológicos

S-(N-Hydroxy-N-methylcarbamoyl)glutathione has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also alter the structure and function of proteins by forming covalent bonds with them, leading to the accumulation of damaged proteins and the formation of protein aggregates. S-(N-Hydroxy-N-methylcarbamoyl)glutathione has been implicated in the pathogenesis of various diseases, including diabetes, cancer, and Alzheimer's disease, by contributing to the development of oxidative stress, inflammation, and tissue damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a useful biomarker for studying oxidative stress and inflammation in various diseases. Its levels can be measured in serum and tissues using various analytical techniques, including HPLC and MS. However, there are some limitations to using S-(N-Hydroxy-N-methylcarbamoyl)glutathione as a biomarker. S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels can be affected by various factors, including age, sex, and lifestyle factors, which can make it difficult to interpret the results. Additionally, the synthesis of S-(N-Hydroxy-N-methylcarbamoyl)glutathione in vitro may not fully reflect the complex nature of the in vivo reaction, which can limit its use in experimental studies.

Direcciones Futuras

There are several future directions for S-(N-Hydroxy-N-methylcarbamoyl)glutathione research. One area of research is the development of more sensitive and specific analytical techniques for measuring S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels in serum and tissues. Another area of research is the identification of the exact mechanism of action of S-(N-Hydroxy-N-methylcarbamoyl)glutathione and its role in the pathogenesis of various diseases. Additionally, the development of inhibitors of S-(N-Hydroxy-N-methylcarbamoyl)glutathione synthesis and its downstream effects may provide new therapeutic strategies for the treatment of diseases associated with oxidative stress and inflammation.

Métodos De Síntesis

S-(N-Hydroxy-N-methylcarbamoyl)glutathione is synthesized by the reaction between glucose and the amino group of glutathione. The reaction is non-enzymatic and occurs spontaneously in vivo. The synthesis of S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also be achieved in vitro by incubating glutathione with glucose under controlled conditions. The reaction can be monitored by various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Aplicaciones Científicas De Investigación

S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a biomarker of oxidative stress and inflammation and has been extensively studied in various diseases, including diabetes, cancer, and Alzheimer's disease. S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels have been found to be elevated in the serum and tissues of patients with these diseases, indicating its potential as a diagnostic and prognostic marker. S-(N-Hydroxy-N-methylcarbamoyl)glutathione has also been implicated in the pathogenesis of these diseases, and its inhibition has been proposed as a therapeutic strategy.

Propiedades

Número CAS |

144810-23-1 |

|---|---|

Nombre del producto |

S-(N-Hydroxy-N-methylcarbamoyl)glutathione |

Fórmula molecular |

C12H20N4O8S |

Peso molecular |

380.38 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |

Clave InChI |

RITFSVQFPRZDHQ-BQBZGAKWSA-N |

SMILES isomérico |

CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

SMILES |

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

SMILES canónico |

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Otros números CAS |

144810-23-1 |

Secuencia |

XXG |

Sinónimos |

S-(N-hydroxy-N-methylcarbamoyl)glutathione S-HMCG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)